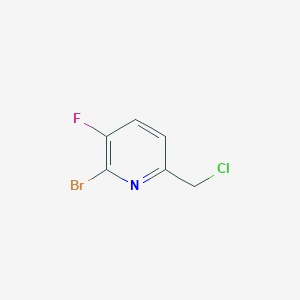

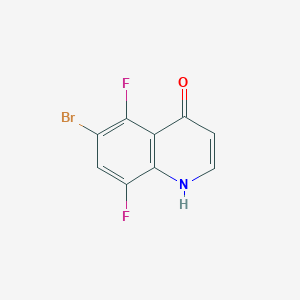

![molecular formula C11H13Cl2N3 B1382727 [2,3'-Bipyridin]-3-ylmethanamine dihydrochloride CAS No. 2034157-03-2](/img/structure/B1382727.png)

[2,3'-Bipyridin]-3-ylmethanamine dihydrochloride

説明

“[2,3’-Bipyridin]-3-ylmethanamine dihydrochloride” is a chemical compound. It is a neuronal AChR partial agonist . It has a molecular weight of 364.32 . The compound is also known as 4-[(5,6-Dihydro[2,3’-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride .

Synthesis Analysis

The synthesis of such compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts . A key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .科学的研究の応用

Transition-Metal Catalysis

Bipyridine derivatives, such as [2,3’-Bipyridin]-3-ylmethanamine dihydrochloride, are commonly used as ligands in transition-metal catalysis. They facilitate a variety of chemical transformations by stabilizing metal complexes and enhancing their reactivity. This compound, in particular, can influence the stereochemistry and kinetics of catalytic reactions, making it valuable for synthesizing complex organic molecules with high precision .

Photosensitizers in Solar Energy Conversion

In the field of solar energy, bipyridine-based compounds serve as efficient photosensitizers. They absorb sunlight and transfer the energy to a reaction center, initiating electron transfer processes. This is crucial for the development of solar cells and other photovoltaic devices, where [2,3’-Bipyridin]-3-ylmethanamine dihydrochloride can be utilized to improve the efficiency of light-induced energy conversion .

Electrochemiluminescence (ECL) Platforms

The compound’s luminescent properties make it an excellent candidate for use in ECL platforms. ECL involves the production of light through electron transfer reactions, and bipyridine derivatives are often the key luminophores in these systems. They are particularly useful in the development of sensors and diagnostic tools due to their rapid response times and high sensitivity .

Supramolecular Chemistry

In supramolecular chemistry, [2,3’-Bipyridin]-3-ylmethanamine dihydrochloride can form complex structures with other molecules through non-covalent interactions. These structures have potential applications in drug delivery systems, molecular recognition, and the creation of novel materials with unique properties .

Biological Activity Modulation

Bipyridine derivatives are known to modulate biological activity. They can interact with enzymes and receptors, influencing biological pathways and cellular processes. This makes them valuable tools in medicinal chemistry for the design of new pharmaceuticals and therapeutic agents .

Viologen Synthesis

Viologens are quaternary ammonium compounds that are synthesized using bipyridine derivatives. They have applications in electrochromic devices, herbicides, and redox flow batteries. [2,3’-Bipyridin]-3-ylmethanamine dihydrochloride can be used to create viologens with specific electrochemical properties for these applications .

Analytical Chemistry

In analytical chemistry, the compound’s ability to form stable complexes with metals can be exploited in the development of assays and detection methods. It can be used to quantify metal ions in samples or to create colorimetric sensors for various analytes .

Neuroprotective Research

Although not directly related to [2,3’-Bipyridin]-3-ylmethanamine dihydrochloride, bipyridine structures have been studied for their neuroprotective effects. They can upregulate genes like BDNF, which is crucial for neuronal health. This suggests potential research applications of the compound in studying neurodegenerative diseases and cognitive disorders .

Safety and Hazards

特性

IUPAC Name |

(2-pyridin-3-ylpyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.2ClH/c12-7-9-3-2-6-14-11(9)10-4-1-5-13-8-10;;/h1-6,8H,7,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYZRUCGYGDJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,3'-Bipyridin]-3-ylmethanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

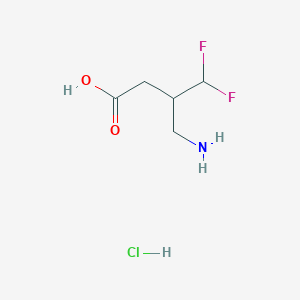

![[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B1382647.png)

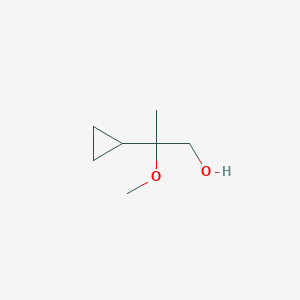

![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine](/img/structure/B1382652.png)

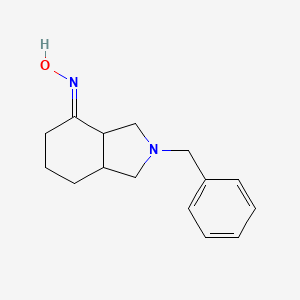

![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride](/img/structure/B1382657.png)

![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)

![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)